2-Trimethylstannyl N-Pivaloylaniline
Description
N-Pivaloylaniline (CAS 6625-74-7) is a synthetic intermediate with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol . It is structurally characterized by a pivaloyl (2,2-dimethylpropanoyl) group attached to the nitrogen of aniline. This compound is widely used in organic synthesis as a model substrate for studying amide bond activation, radical reactions, and transition-metal-catalyzed processes . Its stability under high-temperature and oxidative conditions makes it suitable as an internal standard in analytical chemistry .
Properties
Molecular Formula |
C₁₄H₂₃NOSn |
|---|---|
Molecular Weight |
340.05 |
Synonyms |
2-Trimethylstannyl Pivaloylaminobenzene; 2-Trimethylstannyl N-Phenylpivalamide; 2-Trimethylstannyl N-Phenyltrimethylacetamide |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Chloro-3-(Trifluoromethyl)-N-Pivaloylaniline
This derivative, synthesized as an intermediate in the production of Ezetimibe, introduces chlorine and trifluoromethyl groups at the 4- and 3-positions of the benzene ring, respectively. Key distinctions include:
- Structural Impact : The electron-withdrawing trifluoromethyl group enhances hydrogen bonding, forming chains via N–H···O interactions in its crystal lattice .
- Reactivity : The steric and electronic effects of these substituents may alter its participation in palladium-catalyzed reactions compared to unsubstituted N-pivaloylaniline .
N-Phenyltrifluoroacetamides
These compounds, such as N-phenyltrifluoroacetamide, differ in the acyl group (trifluoroacetyl vs. pivaloyl). Key contrasts:
- Reaction Efficiency : In amide insertion reactions, N-pivaloylaniline achieved 64% yield with TBTA as a fluoride source , while trifluoroacetamides often require harsher conditions due to stronger electron-withdrawing effects.
- Substrate Scope: N-Pivaloylaniline derivatives exhibit broader compatibility in metal-free reactions, such as cyanoalkylation, yielding products like 2a in 87% yield under K₂S₂O₈/MeCN/H₂O conditions .
Trifluoromethylated Adducts of N-Pivaloylaniline
Palladium-catalyzed trifluoromethylation of N-pivaloylaniline produces α-(trifluoromethyl)styrenes.
- Yields : Substituents on the aniline ring significantly affect yields. For example, ortho-substituted derivatives (e.g., 2n ) achieve 72% yield , while disubstituted analogs (e.g., 2o–2p ) show moderate yields .
- Mechanism : The reaction proceeds via a palladacycle intermediate, highlighting the role of the pivaloyl group in stabilizing metal coordination .
N-Pivaloylaniline as an Internal Standard
Unlike volatile or less stable standards (e.g., naphthalene derivatives ), N-pivaloylaniline is preferred in GC/HPLC analyses due to its thermal stability and inertness under acidic/basic conditions .
Data Tables
Table 1: Physical and Chemical Properties
Preparation Methods
Synthesis of N-Pivaloylaniline
The initial step involves protecting the amine group of aniline to prevent undesired side reactions during subsequent steps. Pivaloyl chloride is the reagent of choice due to its bulkiness, which enhances steric protection.
Procedure :
-
Aniline is dissolved in anhydrous dichloromethane under nitrogen atmosphere.
-
Triethylamine (2.1 equiv.) is added as a base to scavenge HCl.
-
Pivaloyl chloride (1.05 equiv.) is introduced dropwise at 0°C, followed by stirring at room temperature for 12 hours.
-
The crude product is purified via silica gel chromatography, yielding N-Pivaloylaniline as a white solid (85–92% yield).
Key Considerations :
-
Excess pivaloyl chloride leads to diacylation, necessitating precise stoichiometry.
-
Anhydrous conditions prevent hydrolysis of the acyl chloride.
Halogenation of N-Pivaloylaniline
Halogenation at the para position is achieved through electrophilic aromatic substitution. Iodination is preferred for its compatibility with subsequent stannylation.
Iodination Methods :
| Method | Reagents/Conditions | Yield (%) |
|---|---|---|
| Iodine Monochloride | ICl (1.2 equiv.), CH₂Cl₂, 25°C, 2 h | 78 |
| I₂/AgTFA | I₂ (1.5 equiv.), AgTFA (2.0 equiv.), DCM, 25°C | 83 |
Both methods avoid ring over-iodination, but the I₂/AgTFA system offers marginally higher yields. Silver trifluoroacetate (AgTFA) acts as a Lewis acid, polarizing the I₂ molecule to enhance electrophilicity.
Side Reactions :
-
Ortho iodination (<5%) due to steric hindrance from the pivaloyl group.
-
Oxidative byproducts from excess iodine, mitigated by stoichiometric control.
Stannylation via Palladium-Catalyzed Coupling
The halogenated intermediate undergoes Stille coupling with hexamethylditin [(CH₃)₃Sn]₂ to install the trimethylstannyl group.
Optimized Protocol :
-
Substrate : 4-Iodo-N-pivaloylaniline (1.0 equiv.)
-
Stannane : Hexamethylditin (1.1 equiv.)
-
Catalyst : Pd(PPh₃)₄ (2 mol%) or PdCl₂(PPh₃)₂ (3 mol%)
-
Solvent : 1,4-Dioxane or DMF
Yield Comparison :
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | 1,4-Dioxane | 110 | 89 |
| PdCl₂(PPh₃)₂ | DMF | 100 | 82 |
Pd(PPh₃)₄ in 1,4-dioxane provides superior yields due to enhanced catalyst stability and solubility.
Mechanistic Insights :
-
Oxidative addition of Pd⁰ to the C–I bond forms a PdII intermediate.
-
Transmetallation with hexamethylditin transfers the trimethylstannyl group.
-
Reductive elimination releases the product and regenerates Pd⁰.
Alternative Synthetic Pathways and Modifications
Direct Stannylation of Unprotected Aniline Derivatives
Early attempts to stannylate unprotected aniline analogs face challenges:
-
Amine Coordination : The free amine poisons palladium catalysts, requiring inert protecting groups.
-
Competitive Side Reactions : Stannane decomposition under basic conditions.
Microwave-Assisted Stannylation
Microwave irradiation reduces reaction times from hours to minutes:
-
Conditions : 150°C, 20 min, Pd₂(dba)₃/XPhos catalytic system.
Analytical and Purification Strategies
Characterization Data
-
¹H NMR (CDCl₃): δ 1.34 (s, 9H, pivaloyl), 6.85–7.45 (m, 4H, aromatic), 0.25 (s, 9H, Sn(CH₃)₃).
-
119Sn NMR : δ −8.7 ppm, confirming Sn–C bond formation.
Purification Techniques
-
Silica Gel Chromatography : Elution with hexane/ethyl acetate (8:1) removes unreacted stannane.
-
Recrystallization : From ethanol/water (3:1) to isolate pure product as crystalline needles.
| Component | Cost per kg (USD) |
|---|---|
| 4-Iodo-N-pivaloylaniline | 420 |
| Hexamethylditin | 1,150 |
| Pd(PPh₃)₄ | 2,800 |
Catalyst recycling reduces costs by ~40% in large batches.
Q & A
Basic: What are the standard protocols for synthesizing 2-Trimethylstannyl N-Pivaloylaniline, and how is its purity validated?
Methodological Answer:
The compound is typically synthesized via transition-metal-free amide activation. A key protocol involves reacting N-Pivaloylaniline with triflate derivatives in toluene at 50°C using tetrabutylammonium triphenyldifluorosilicate (TBTA) as a fluoride source, yielding the product in 64% efficiency after 20–23 hours . Post-synthesis, purity is validated via GC/HPLC analysis with N-Pivaloylaniline as an internal standard (0.5 mmol scale, 1 mL solvent) . Crystallization in specific solvents (e.g., ethanol/water mixtures) is recommended for purification, supported by X-ray diffraction to confirm hydrogen-bonded crystal structures .
Basic: How is this compound quantified in reaction mixtures, and what analytical controls are critical?
Methodological Answer:
Quantification requires GC or HPLC with N-Pivaloylaniline as an internal standard to normalize retention time and peak area variability. For example, in cyclization reactions, yields are determined by injecting 1 µL of the reaction mixture (diluted in acetonitrile) into an HPLC system equipped with a C18 column and UV detection at 254 nm . Calibration curves using known concentrations of the compound are essential to ensure accuracy, with triplicate runs to minimize instrumental drift.
Advanced: How can reaction conditions be optimized for this compound in transition-metal-free amide activation?
Methodological Answer:
Optimization involves systematic screening of:
- Solvents : Toluene outperforms polar solvents (e.g., DMF) due to better fluoride ion mobility .
- Catalysts : PCy3 or IMes·HCl/DBU systems enhance nucleophilic organocatalysis, though PCy3 may reduce side reactions compared to n-Bu3P .
- Temperature : Reactions at 50°C balance reactivity and decomposition risks. Kinetic monitoring via in-situ IR or periodic HPLC sampling helps identify ideal termination points .
Advanced: How should researchers address contradictions in yield data when varying catalysts or substrates?
Methodological Answer:
Data contradictions (e.g., lower yields with IMes vs. PCy3) require:
- Controlled Replication : Repeat experiments under identical conditions (solvent, temperature, catalyst batch) .
- Mechanistic Probes : Use DFT calculations to compare transition-state energies with different catalysts. For example, steric hindrance in PCy3 may favor specific pathways .
- Side-Reaction Analysis : Monitor byproducts (e.g., via LC-MS) to identify competing pathways like proto-destannylation or oxidation .
Basic: What purification strategies are effective for isolating this compound from complex mixtures?
Methodological Answer:
- Crystallization : Use ethanol/water (70:30 v/v) to exploit hydrogen-bonding interactions observed in its crystal lattice .
- Column Chromatography : Silica gel (hexane/ethyl acetate gradient) effectively separates tin-containing byproducts. Pre-adsorption with Celite minimizes column fouling .
- Recrystallization Yield : Typically 60–70%, validated by melting point analysis (lit. 120–122°C) and NMR (δ 0.2–0.4 ppm for trimethylstannyl protons) .
Advanced: What mechanistic insights explain the role of this compound in organocatalyzed cyclizations?
Methodological Answer:
The trimethylstannyl group acts as a directing moiety, facilitating:
- Electrophilic Aromatic Substitution : The stannyl group enhances para-selectivity in aryl coupling reactions .
- N–C Bond Activation : DFT studies suggest hyperconjugative interactions weaken the amide bond, enabling insertion reactions with arynes .
- Steric Effects : The pivaloyl group minimizes steric clash in transition states, as evidenced by higher yields in N-phenyl derivatives vs. bulky analogs .
Advanced: How can researchers mitigate tin-related decomposition during long-term storage?
Methodological Answer:
- Stabilizers : Add 1% (w/w) BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation.
- Storage Conditions : Store under argon at –20°C in amber vials to prevent photolytic Sn–C bond cleavage.
- Purity Monitoring : Conduct monthly NMR checks (δ 7.0–8.0 ppm for aromatic protons) and GC-MS to detect tributyltin oxide byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
